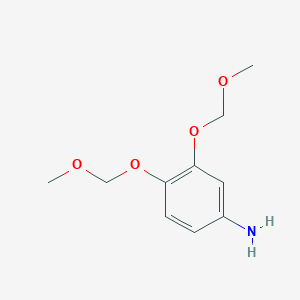
3-(Dimethoxymethyl)hepta-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethyl)hepta-2,4-diene is an organic compound characterized by the presence of two methoxy groups attached to a hepta-2,4-diene backbone. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)hepta-2,4-diene can be achieved through various methods. One common approach involves the reaction of an allylic halide with a suitable base to form the conjugated diene. For instance, the free radical halogenation of an allylic carbon followed by elimination can yield the desired diene . Another method includes the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethyl)hepta-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Halogenation: Reagents like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Hydrogenation: Catalysts like palladium or platinum under hydrogen gas.
Oxidation: Reagents like potassium permanganate or ozone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dihalogenated products, while hydrogenation can result in the formation of saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethyl)hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethyl)hepta-2,4-diene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in reactions that involve the formation of carbocations or radicals. The methoxy groups can stabilize these intermediates through resonance and inductive effects, influencing the overall reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene, a key monomer in natural rubber.
2,5-Heptadiene: A non-conjugated diene with similar structural features but different reactivity
Uniqueness
3-(Dimethoxymethyl)hepta-2,4-diene is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, making it suitable for specific applications that other dienes may not be able to achieve.
Propiedades
Número CAS |
56790-54-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)hepta-2,4-diene |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6-8,10H,5H2,1-4H3 |
Clave InChI |
BSFWKMMMUMZGRV-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=CC)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


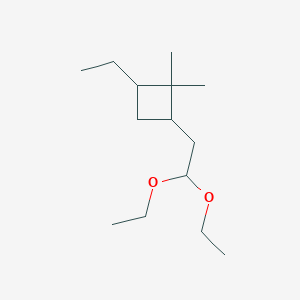
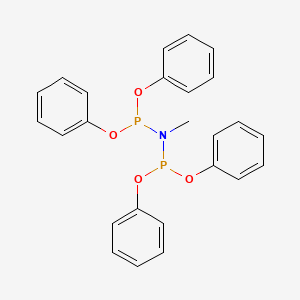
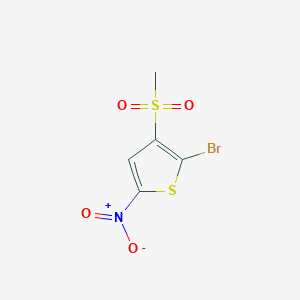
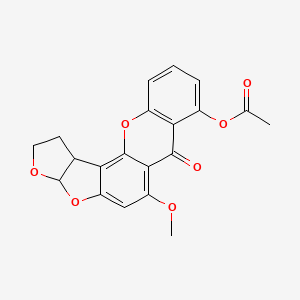


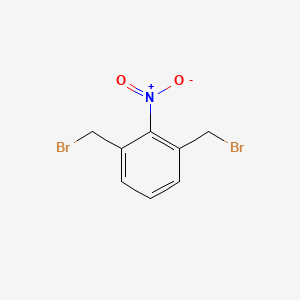
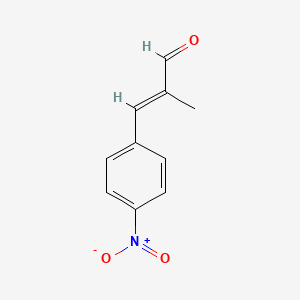
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
